N3-(3-Bromobenzyl)pyridine-2,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

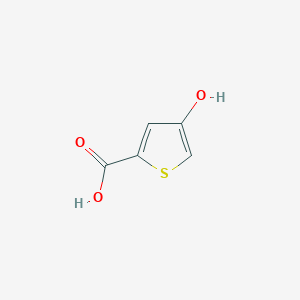

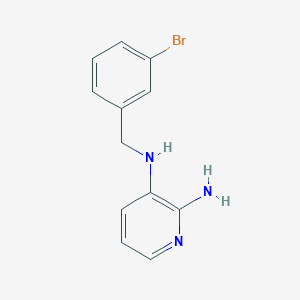

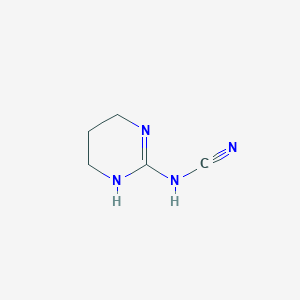

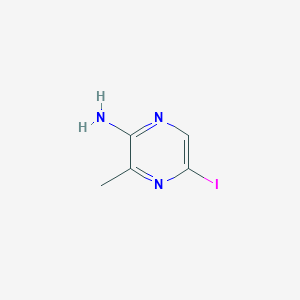

“N3-(3-Bromobenzyl)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 934537-52-7 . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular weight of “N3-(3-Bromobenzyl)pyridine-2,3-diamine” is 278.15 . The molecular formula is C12H12BrN3 . The structure includes a benzene ring linked to a pyridine ring through a carbon-carbon bond .Physical And Chemical Properties Analysis

“N3-(3-Bromobenzyl)pyridine-2,3-diamine” is a light yellow to yellow powder or crystals . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Supramolecular Chemistry

Research by Chen et al. (2015) investigated the structure-binding ability relationship of pyridine N-oxides derivatives with diamide-based macrocycles. This study is relevant for understanding the binding abilities of similar compounds in supramolecular chemistry, providing insights into how such derivatives can complex with macrocyclic structures. The research highlighted the affinity of pyridine derivatives for diamide-based macrocycles, which is crucial for developing supramolecular assemblies (Mujuan Chen et al., 2015).

Photophysicochemical Properties

Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their work delves into the spectroscopic, photophysical, and photochemical properties of these complexes, particularly focusing on their potential applications in photocatalytic activities. This research demonstrates the utility of bromobenzyl-pyridine derivatives in enhancing the photosensitizing abilities of compounds for potential use in photocatalytic processes (Gülen Atiye Öncül et al., 2021).

Crystal Structure and Antifungal Activity

Mu et al. (2015) explored the synthesis, crystal structure, and antifungal activity of a compound related to "N3-(3-Bromobenzyl)pyridine-2,3-diamine". Their research contributes to understanding the structural attributes and biological activities of such compounds, providing a foundation for developing new antifungal agents (Jin-Xia Mu et al., 2015).

Polymer Science

Zhang et al. (2005) focused on the synthesis and characterization of novel polyimides derived from 2,6-Bis(3-aminobenzoyl)pyridine. Their work underscores the importance of pyridine derivatives in the development of materials with enhanced thermal stability and solubility, which are crucial properties for applications in the polymer industry (Shujiang Zhang et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, eyes, if inhaled, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

3-N-[(3-bromophenyl)methyl]pyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7,16H,8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGVQNRLJWKCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583017 |

Source

|

| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-(3-Bromobenzyl)pyridine-2,3-diamine | |

CAS RN |

934537-52-7 |

Source

|

| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)